3-Methyl-6-methylthiopurine
Description
Structure
3D Structure
Properties
CAS No. |
1008-08-8 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-7(12-2)5-6(11)9-3-8-5/h3-4H,1-2H3 |
InChI Key |
JZJPPRVXJHAHQM-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C2C1=NC=N2)SC |
Canonical SMILES |
CN1C=NC(=C2C1=NC=N2)SC |
Other CAS No. |
1008-08-8 |
Synonyms |
3-Methyl-6-methylthio-3H-purine |
Origin of Product |
United States |
Chemical Synthesis Methodologies and Structural Analogs for Research Applications
Strategies for In Vitro Synthesis of 6-Methylmercaptopurine (B131649) and its Ribonucleosides
The in vitro synthesis of 6-methylmercaptopurine (6-MMP) and its ribonucleosides is a key area of research, primarily focusing on enzymatic and chemical methods. One of the primary routes of 6-MMP formation in biological systems is the methylation of 6-mercaptopurine (B1684380) (6-MP), a reaction catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). In vitro studies using human liver cytosol have demonstrated the conversion of 6-MP to 6-MMP, with the metabolic profile being dependent on the initial 6-MP concentration.
Enzymatic synthesis is also pivotal in the production of 6-methylmercaptopurine ribonucleosides. For instance, 6-methylmercaptopurine ribonucleoside 5'-phosphate can be efficiently formed from its ribonucleoside precursor through phosphorylation. This reaction is mediated by adenosine (B11128) kinase and requires the presence of ATP and magnesium or manganese ions.
A notable chemical synthesis of a 6-methylmercaptopurine riboside derivative involves the reaction of 6-methylmercaptopurine riboside (6-MMPR) with silver nitrate (B79036) in an aqueous solution containing methanol (B129727) and dimethyl sulfoxide. This process yields a crystalline complex, bis(6-methylmercaptopurine riboside-κN⁷)(nitrato-κ²O,O′)silver(I) hydrate.
| Starting Material | Reagents/Enzymes | Product |
| 6-Mercaptopurine | Human liver cytosol, S-adenosyl-L-methionine | 6-Methylmercaptopurine |
| 6-Methylmercaptopurine ribonucleoside | Adenosine kinase, ATP, Mg²⁺/Mn²⁺ | 6-Methylmercaptopurine ribonucleoside 5'-phosphate |
| 6-Methylmercaptopurine riboside | Silver nitrate, Methanol, Dimethyl sulfoxide | bis(6-methylmercaptopurine riboside-κN⁷)(nitrato-κ²O,O′)silver(I) hydrate |
Preparation of Oligonucleotides Incorporating 6-Methylthiopurine Residues
The incorporation of 6-methylthiopurine into oligonucleotides is of significant interest for studying DNA and RNA structure and function, as well as for creating probes with specific properties. Two primary methods have been developed for this purpose: direct chemical synthesis and post-synthetic modification. tandfonline.comtandfonline.com
In the direct chemical synthesis approach, a 6-methylthiopurine phosphoramidite (B1245037) building block is first synthesized. tandfonline.com This is typically achieved by starting with 2'-deoxyinosine, which undergoes a series of reactions including acetylation, thionation, methylation, and finally phosphitylation to yield the desired phosphoramidite. This modified building block can then be incorporated into DNA sequences using standard solid-phase oligonucleotide synthesis protocols. tandfonline.com
The post-synthetic modification method involves first incorporating a 6-thiopurine or 6-thioguanine (B1684491) residue into an oligonucleotide. tandfonline.com Following the synthesis of the oligonucleotide, the thio-group is then specifically methylated using a reagent like methyl iodide to exclusively produce the 6-methylthiopurine or 6-methylthioguanine (B125323) residue within the DNA or RNA strand. tandfonline.comtandfonline.com This approach offers the flexibility of introducing the methylthio group after the main oligonucleotide chain has been assembled.
For the synthesis of oligoribonucleotides containing N⁶-alkyladenosines and 2-methylthio-N⁶-alkyladenosines, a post-synthetic modification strategy is also employed. nih.govnih.gov This involves using a precursor oligoribonucleotide carrying a 6-methylthiopurine riboside residue, which is then converted to the desired N⁶-alkyladenosine. nih.gov Similarly, a precursor with 2-methylthio-6-chloropurine riboside can be used to synthesize oligoribonucleotides with 2-methylthio-N⁶-alkyladenosines. nih.gov
| Method | Precursor | Key Reagents | Final Product |
| Chemical Synthesis | 2'-Deoxyinosine | Acetylating agents, Lawesson's reagent, Methyl iodide, Phosphitylating agent | Oligonucleotide with 6-methylthiopurine |
| Post-synthetic Methylation | Oligonucleotide with 6-thiopurine | Methyl iodide | Oligonucleotide with 6-methylthiopurine |
| Post-synthetic Modification | Oligoribonucleotide with 6-methylthiopurine riboside | Primary amines | Oligoribonucleotide with N⁶-alkyladenosine |
| Post-synthetic Modification | Oligoribonucleotide with 2-methylthio-6-chloropurine riboside | Primary amines | Oligoribonucleotide with 2-methylthio-N⁶-alkyladenosine |
Development and Application of Isotopically Labeled 6-Methylmercaptopurine for Mechanistic Investigations
Isotopically labeled versions of 6-methylmercaptopurine and its precursors are invaluable tools for elucidating metabolic pathways, reaction mechanisms, and for use as internal standards in quantitative analytical methods.
Stable isotope-labeled 6-mercaptopurine, such as 6-mercaptopurine-¹³C₂,¹⁵N, is commercially available and serves as a crucial starting material for in vivo and in vitro studies. medchemexpress.com The incorporation of heavy isotopes like ¹³C and ¹⁵N allows for the tracking of the molecule and its metabolites through complex biological systems using techniques like mass spectrometry and NMR spectroscopy. For example, [8-¹⁴C]6MP has been used to study its incorporation into newly synthesized DNA and RNA. nih.gov
In the context of quantitative analysis, stable isotope-labeled analogs are the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays. A study on the quantification of 6-methylmercaptopurine (6-MMP) in red blood cells utilized a stable isotope-labeled 6-MMP-d₃ as the internal standard. oup.comresearchgate.net This ensures high accuracy and precision in determining the concentration of the unlabeled analyte by correcting for variations during sample preparation and analysis. The development of such assays is critical for therapeutic drug monitoring and pharmacokinetic studies.
The synthesis of atom-specifically ¹³C-modified DNA building blocks, including purines, has been reported. nih.gov These labeled phosphoramidites can be incorporated into DNA sequences to study structural dynamics by NMR spectroscopy. nih.gov This approach allows for the investigation of processes like conformational changes and intermolecular interactions with high resolution.
| Labeled Compound | Isotope(s) | Application |
| 6-Mercaptopurine-¹³C₂,¹⁵N | ¹³C, ¹⁵N | Metabolic tracer, Mechanistic studies |
| [8-¹⁴C]6-Mercaptopurine | ¹⁴C | DNA and RNA incorporation studies |
| 6-Methylmercaptopurine-d₃ | Deuterium (³H) | Internal standard for LC-MS/MS quantification |
| ¹³C-labeled DNA phosphoramidites | ¹³C | NMR studies of DNA structural dynamics |
Synthesis and Characterization of Structurally Related Methylthio Purine (B94841) Analogs
The synthesis of structural analogs of 6-methylthiopurine is a fertile area of research, aimed at discovering compounds with novel biological activities or improved properties.
One important class of analogs is the 2-methylthio-purine derivatives . For instance, 2-methylthio-6-chloropurine riboside has been synthesized and used as a precursor for the preparation of oligoribonucleotides containing 2-methylthio-N⁶-alkyladenosines. nih.govoup.com The synthesis involves the conversion of 2',3',5'-O-triacetyl-6-chloro-2-aminopurine riboside to the corresponding 2-methylthio derivative. oup.com
Another group of analogs involves modifications at the S-alkyl group. S-allylthio-derivatives of 6-mercaptopurine (SA-6MP) and its riboside (SA-6MPR) have been synthesized and characterized. researchgate.net These compounds represent prodrugs with potentially altered metabolic fates and activities.
Furthermore, the purine ring system itself can be modified. The synthesis of 8-amino-4-methylthio-6-methyl-2-(β-D-ribofuranosyl)-2,6-dihydro-1,2,3,5,6,7-hexaazaacenaphthylene has been reported, starting from 3-cyano-4,6-bis(methylthio)-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine. umich.edu This tricyclic nucleoside represents a significant structural deviation from the basic purine scaffold.
In a different chemical space, 2-methylthio-1,4-dihydropyrimidine derivatives have been synthesized through the alkylation of tetrahydropyrimidine-2-thiones with methyl iodide. nih.govbrieflands.com While not purines, these compounds share the methylthio-substituted heterocyclic core and have been evaluated for their own biological activities.
Finally, analogs of the immunosuppressive drug azathioprine, which is a prodrug of 6-mercaptopurine, have been synthesized. These include 2-substituted derivatives of 7-methyl-6-(1-methyl-4-nitroimidazol-5-ylthio)purines . clockss.org The synthesis of these compounds involved the preparation of appropriate 2-substituted 7-methyl-6-purinethiones as key intermediates. clockss.org
| Analog Class | Example Compound | Synthetic Precursor(s) |
| 2-Methylthio-purines | 2-Methylthio-6-chloropurine riboside | 2',3',5'-O-Triacetyl-6-chloro-2-aminopurine riboside |
| S-Allylthio-purines | S-Allylthio-6-mercaptopurine | 6-Mercaptopurine, Allyl halide/thiol |
| Fused Heterocyclic Analogs | 8-Amino-4-methylthio-6-methyl-2-(β-D-ribofuranosyl)-...-hexaazaacenaphthylene | 3-Cyano-4,6-bis(methylthio)-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine |
| Methylthio-pyrimidines | 2-Methylthio-1,4-dihydropyrimidines | Tetrahydropyrimidine-2-thiones, Methyl iodide |
| Azathioprine Analogs | 7-Methyl-6-(1-methyl-4-nitroimidazol-5-ylthio)purines | 2-Substituted 7-methyl-6-purinethiones, 5-Chloro-1-methyl-4-nitroimidazole |
Molecular Mechanisms of Action of 6 Methylmercaptopurine Metabolites
Inhibition of De Novo Purine (B94841) Biosynthesis Pathway by Methylated Ribonucleotides
A primary mechanism of action for 6-methylmercaptopurine (B131649) metabolites is the potent inhibition of de novo purine biosynthesis, the metabolic pathway that synthesizes purines from simple precursors. nih.govcancer.gov The key inhibitory metabolite is methyl-thioinosine monophosphate (Me-TIMP), which is formed from 6-mercaptopurine (B1684380). nih.govnih.gov This inhibition leads to a depletion of the intracellular pool of purine nucleotides (adenosine and guanosine), which are essential for nucleic acid synthesis and other cellular processes. chemicalbook.comnih.gov The synergistic action of these methylated metabolites effectively halts the production of necessary building blocks for rapidly dividing cells. researchgate.net
The initial and rate-limiting step in the de novo purine synthesis pathway is catalyzed by the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). chemicalbook.comwikipedia.org This enzyme converts 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosylamine. wikipedia.org Methylated ribonucleotides, such as methyl-thioinosine 5'-monophosphate (Me-TIMP), are potent inhibitors of PPAT. nih.govmdpi.com By binding to the enzyme, these metabolites allosterically inhibit its activity, effectively blocking the entire purine synthesis pathway from its first step. chemicalbook.comwikipedia.org This leads to an accumulation of PRPP and a severe reduction in the purines available for DNA and RNA synthesis. nih.govnih.gov
| Inhibitory Metabolite | Target Enzyme | Pathway Affected | Consequence |
| Methyl-thioinosine monophosphate (Me-TIMP) | Phosphoribosyl Pyrophosphate Amidotransferase (PPAT) | De Novo Purine Biosynthesis | Blockade of the initial step of purine synthesis |
In addition to blocking the initial step of purine synthesis, metabolites of 6-mercaptopurine also inhibit later stages of the pathway. Specifically, thioinosinic acid (TIMP), a precursor to Me-TIMP, is a known inhibitor of inosinate dehydrogenase (IMPDH). nih.govchemicalbook.com IMPDH is the enzyme responsible for the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of guanine (B1146940) nucleotides. nih.govchemicalbook.com By inhibiting IMPDH, these metabolites prevent the formation of guanosine (B1672433) monophosphate (GMP), further depleting the pool of guanine nucleotides required for cellular processes. chemicalbook.com This dual inhibition at both early and later stages of the pathway ensures a comprehensive shutdown of purine production.
| Metabolite | Target Enzyme | Reaction Inhibited | Consequence |
| Thioinosinic acid (TIMP) | Inosinate Dehydrogenase (IMPDH) | IMP → XMP | Depletion of guanine nucleotide pool |
Interference with Macromolecular Synthesis and Cellular Processes
The depletion of the purine nucleotide pool has cascading effects on the synthesis of essential macromolecules, including RNA and DNA, and consequently on protein synthesis. nih.govnih.gov Furthermore, thiopurine metabolites can be directly incorporated into nucleic acids, leading to structural and functional damage. nih.gov
RNA synthesis is highly dependent on a continuous supply of purine ribonucleotides (ATP and GTP). The inhibition of de novo purine synthesis by 6-MMP metabolites directly limits the availability of these essential building blocks, subsequently diminishing RNA synthesis. nih.gov Studies have also shown that certain metabolites, such as 6-thioinosine triphosphate (6-thioITP), can directly inhibit RNA polymerases I and II, the enzymes responsible for transcribing ribosomal RNA and messenger RNA, respectively. chemicalbook.com The incorporation of thioguanosine triphosphate into RNA can also disrupt its function. nih.gov
The cytotoxic effects of 6-MMP metabolites are also mediated through their impact on DNA. The triphosphate derivatives, such as deoxy-6-thioguanine triphosphate (6-dTGTP), can be incorporated into the DNA strand during replication. nih.govnih.govcancer.gov This incorporation of an abnormal base disrupts the structure of the DNA helix and can stall DNA replication. cancer.govnih.gov
Furthermore, the presence of these thiopurine analogs in DNA can trigger cellular DNA mismatch repair (MMR) mechanisms. oup.comresearchgate.net The cell recognizes the incorporated thiopurine as damage, initiating a futile cycle of repair that can lead to the formation of single-strand breaks and ultimately trigger programmed cell death (apoptosis). nih.govoup.com A small fraction of the incorporated 6-thioguanine (B1684491) can also be methylated, forming S6-methylthioguanine, which preferentially pairs with thymine (B56734) during replication, creating base mismatches that are also recognized by the MMR system. oup.com
Protein synthesis is indirectly but significantly affected by the mechanisms described above. The reduction in RNA synthesis, particularly messenger RNA (mRNA), limits the templates available for translation into proteins. nih.gov Additionally, the disruption of cellular metabolism and the induction of apoptotic pathways contribute to a general decline in cellular functions, including protein production. Research has also indicated that treatment with 6-mercaptopurine can lead to a depletion of S-adenosylmethionine (SAM), a universal methyl donor. nih.gov A decrease in the SAM pool can affect numerous methylation reactions, including the methylation of proteins and phospholipids, thereby disturbing their structure and function. nih.gov
Effects on Cellular Energetic Metabolism and Metabolic Checkpointsresearchgate.net
The metabolic consequences of 6-methylmercaptopurine and its derivatives are profound, leading to significant disruption of cellular energy balance and the signaling pathways that govern metabolic homeostasis. These compounds, derived from the metabolism of drugs like 6-mercaptopurine (6-MP), instigate a cascade of events that reprogram cellular metabolism. nih.govnih.gov
Reduction of Intracellular ATP Levels and Associated Metabolic Shiftsresearchgate.net
A primary effect of thiopurine metabolites is the significant depletion of intracellular adenosine (B11128) triphosphate (ATP). nih.gov Research on the precursor 6-mercaptopurine demonstrates that its metabolic conversion leads to a rapid and progressive reduction in intracellular ATP content. nih.govoncotarget.com This depletion is observable as early as two hours after exposure and intensifies over time. nih.govoncotarget.com
This ATP reduction is not isolated; it is accompanied by a significant decrease in adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP) levels, indicating a broad impact on the total adenylate pool. nih.govoncotarget.com The mechanism is linked to the inhibition of de novo purine synthesis, a fundamental pathway for producing the building blocks of DNA, RNA, and energy-carrying molecules like ATP. nih.govresearchgate.net The metabolite methylthioinosine monophosphate (MeTIMP), a derivative of 6-methylmercaptopurine, is a potent inhibitor of this pathway. researchgate.netnih.gov This disruption of purine synthesis directly curtails the cell's ability to produce ATP, inducing a state of severe energetic stress. nih.govnih.gov In response to this energy deficit, cells undergo transcriptional reprogramming, altering the expression of genes involved in crucial metabolic pathways such as glycolysis and glutaminolysis in an attempt to compensate for the energy shortfall. nih.govoncotarget.com
| Metabolite Effect | Observed Outcome | Timeframe | Primary Mechanism |
|---|---|---|---|
| ATP Depletion | Significant reduction in intracellular ATP content | Begins within 2 hours, progressively increases up to 48 hours | Inhibition of de novo purine synthesis |
| ADP & AMP Reduction | Significant decrease in intracellular ADP and AMP levels | Observed at 48 hours | Broad impact on nucleotide synthesis |
| Energetic Stress | Induction of a cellular energy deficit state | Concurrent with ATP depletion | Disruption of the primary energy currency production |
Regulation of Kinase Activities (e.g., AMPK, mTOR)researchgate.net
The cellular energy crisis triggered by thiopurine metabolites activates key sensor kinases that regulate metabolic processes. The drop in intracellular ATP and the corresponding rise in the AMP/ATP ratio lead to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govoncotarget.com Activation of AMPK serves as a signal to the cell to switch off ATP-consuming anabolic processes and switch on ATP-producing catabolic pathways. nih.gov
One of the critical downstream targets of AMPK is the mechanistic target of rapamycin (B549165) (mTOR), specifically the mTORC1 complex, which is a central controller of cell growth, proliferation, and metabolism. nih.govnih.gov Under conditions of energetic stress induced by 6-MP metabolites, activated AMPK directly phosphorylates and inhibits the mTORC1 signaling pathway. nih.govoncotarget.comresearchgate.net This inhibition is a crucial response to energy depletion, as mTORC1 is a major consumer of cellular energy, driving processes like protein and lipid synthesis. nih.gov The suppression of mTOR activity effectively conserves energy and halts cell proliferation, contributing to the antiproliferative effects of the parent drug. nih.govoncotarget.com
| Kinase | Effect | Mechanism | Cellular Consequence |
|---|---|---|---|
| AMPK | Activation | Increased AMP/ATP ratio due to ATP depletion | Initiation of an energy-saving state |
| mTOR | Inhibition | Directly inhibited by activated AMPK | Suppression of cell growth and proliferation; energy conservation |
Modulation of Transcription Factors (e.g., HIF-1α, Myc)researchgate.net
The metabolic reprogramming induced by 6-methylmercaptopurine metabolites extends to the regulation of key transcription factors that control cell growth and metabolism. The inhibition of the mTOR pathway, a downstream effect of ATP depletion and AMPK activation, leads to a reduction in the expression of the oncogenes Myc and hypoxia-inducible factor 1α (HIF-1α). nih.govoncotarget.com
Both Myc and HIF-1α are critical regulators of metabolic reprogramming in proliferating cells, promoting pathways like glycolysis and glutaminolysis to support rapid growth. nih.govmdpi.commdpi.com By suppressing the expression of these transcription factors, 6-MP metabolites effectively counteract the metabolic adaptations that fuel cell proliferation. nih.govnih.gov The reduction of HIF-1α and Myc leads to a strong decrease in glucose and glutamine fluxes, further hampering the cell's ability to generate energy and biosynthetic precursors. nih.govoncotarget.com This modulation of key metabolic transcription factors is a significant component of the compound's mechanism of action, linking the initial inhibition of purine synthesis to a broad shutdown of cellular anabolic activity. nih.gov
Enzymatic Interactions and Metabolic Interconversions of 6 Methylmercaptopurine
Role of Thiopurine S-Methyltransferase (TPMT) in 6-Methylmercaptopurine (B131649) Formation
Thiopurine S-methyltransferase (TPMT) is a key cytosolic enzyme that plays a central role in the S-methylation of thiopurine compounds, including 6-mercaptopurine (B1684380) (6-MP). medlineplus.govacs.org This methylation process is a major catabolic pathway that deactivates 6-MP, shunting it away from the pathways that produce the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs). wikipedia.orgnih.gov The activity of TPMT is subject to genetic polymorphism, leading to significant inter-individual variability in the rate of 6-MMP formation. researchgate.netnih.gov
The primary mechanism for 6-MMP formation is the direct S-methylation of 6-MP, a reaction catalyzed by TPMT. nih.govstjude.org In this biochemical conversion, a methyl group is transferred from the co-substrate S-adenosyl-L-methionine to the sulfur atom of 6-MP, yielding 6-MMP. nih.gov This conversion is considered an inactivation step, as 6-MMP does not possess the cytotoxic properties of 6-TGNs. wikipedia.org Research comparing 6-MP and 6-thioguanine (6-TG) as substrates for TPMT found that while both are methylated, the rate of methylation can differ. In a study of 199 blood donors, the median TPMT activity was found to be 34% lower when 6-MP was used as the substrate compared to 6-TG. nih.gov
Genetic variations in the TPMT gene can lead to decreased or absent enzyme activity. medlineplus.govwikipedia.org Individuals with low or intermediate TPMT activity metabolize 6-MP to 6-MMP at a slower rate. nih.gov This leads to a higher proportion of 6-MP being shunted towards the anabolic pathway, resulting in elevated levels of the active 6-TGNs. nih.govoup.com Conversely, individuals with high or very high TPMT activity may preferentially metabolize 6-MP into 6-MMP, which can lead to lower levels of therapeutic 6-TGNs and potentially higher concentrations of methylated metabolites. nih.govnih.govresearchgate.net
Table 1: TPMT Activity with Thiopurine Substrates
Comparison of TPMT enzyme activity in red blood cells from 199 blood donors using 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) as substrates. nih.gov
| Substrate | Median TPMT Activity (nmol product/g Hb/h) | Observation |
|---|---|---|
| 6-Thioguanine (6-TG) | 54.4 | TPMT activity was, on average, 34% lower with 6-MP as the substrate. |
| 6-Mercaptopurine (6-MP) | 35.8 |
In addition to the direct methylation of 6-MP, TPMT also catalyzes the methylation of its ribonucleotide metabolite, 6-thioinosine monophosphate (TIMP). wikipedia.orgnih.gov This reaction produces 6-methylthioinosine (B81876) monophosphate (MeTIMP), also known as methylmercaptopurine ribonucleotide (MMPR). nih.govresearchgate.net MeTIMP is a potent inhibitor of de novo purine (B94841) synthesis, which is considered another mechanism of thiopurine-induced immunosuppression. naspghan.org
Kinetic studies using a yeast-based heterologous expression system for human TPMT have shown that 6-MP, 6-TG, TIMP, and thioguanosine monophosphate (TGMP) are all comparable substrates for the enzyme. nih.gov This indicates that the methylation can occur at both the nucleobase and nucleotide levels. The accumulation of MeTIMP is therefore dependent not only on TPMT activity but also on the intracellular concentration of its precursor, TIMP. nih.govnaspghan.org
Table 2: Michaelis-Menten Kinetic Parameters for Human TPMT with Various Substrates
Data from a study using heterologously expressed human TPMT, demonstrating that both nucleobases and their nucleotide metabolites are effective substrates. nih.gov
| Substrate | Km (μM) | Vmax (nmol/min/mg of TPMT) |
|---|---|---|
| Mercaptopurine (MP) | 10.6 - 27.1 | 31 - 59 |
| Thioguanine (TG) | 10.6 - 27.1 | 31 - 59 |
| Thioinosine Monophosphate (TIMP) | 10.6 - 27.1 | 31 - 59 |
| Thioguanosine Monophosphate (TGMP) | 10.6 - 27.1 | 31 - 59 |
Competitive Metabolic Pathways of Thiopurines Influencing 6-MMP Levels
The metabolism of 6-MP involves three major, competing enzymatic pathways. The balance between these pathways dictates the ultimate concentration of 6-MMP and the therapeutically active 6-TGNs. nih.govnih.gov
Methylation by TPMT : As detailed above, this pathway leads to the formation of 6-MMP and MeTIMP. nih.govresearchgate.net It is a catabolic, inactivating route for 6-MP itself, although the resulting MeTIMP has its own pharmacological activity. naspghan.org
Oxidation by Xanthine (B1682287) Oxidase (XO) : This enzyme, found primarily in the liver and intestines, converts 6-MP into the inactive metabolite 6-thiouric acid (6-TU). nih.govnih.govresearchgate.net This pathway competes directly with TPMT and the anabolic pathway for the available 6-MP substrate. nih.gov
Anabolism to 6-TGNs : This is the activation pathway where 6-MP is converted into cytotoxic 6-thioguanine nucleotides. This multi-step process is initiated by the enzyme Hypoxanthine (B114508) Phosphoribosyl Transferase (HPRT), which converts 6-MP to TIMP. nih.govnih.gov Subsequent enzymatic steps, involving enzymes like Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH), convert TIMP into 6-TGNs. nih.govresearchgate.net
The level of 6-MMP is thus influenced by the relative activities of TPMT, XO, and HPRT. High TPMT activity can drive metabolism towards 6-MMP production, potentially reducing the formation of 6-TGNs. nih.govnih.gov Conversely, inhibition of xanthine oxidase can increase the bioavailability of 6-MP for the other two pathways, potentially leading to higher levels of both 6-MMP and 6-TGNs. researchgate.net
Interactions with Other Key Enzymes in Purine Metabolism
The production of 6-MMP does not occur in isolation. Its levels are intrinsically linked to the activity of other crucial enzymes in the purine metabolic and salvage pathways.
Hypoxanthine Phosphoribosyl Transferase (HPRT) is a key enzyme in the purine salvage pathway and is responsible for the initial, rate-limiting step in the activation of thiopurines. nih.govnih.govnih.gov HPRT catalyzes the conversion of 6-MP into 6-thioinosine monophosphate (TIMP). nih.govclinpgx.org This reaction is critical because it commits 6-MP to the anabolic pathway leading to the formation of active 6-TGNs. nih.gov
By converting 6-MP to TIMP, HPRT effectively shunts the substrate away from the catabolic pathways mediated by TPMT and xanthine oxidase. nih.gov Therefore, the activity of HPRT is inversely related to the substrate available for 6-MMP formation. High HPRT activity favors the production of TIMP and subsequently 6-TGNs, while low HPRT activity would leave more 6-MP available to be methylated by TPMT to 6-MMP. nih.govnih.gov The function of HPRT is therefore a critical determinant in the balance between the formation of methylated metabolites and active thioguanine nucleotides. nih.gov
Inosine Monophosphate Dehydrogenase (IMPDH) is another rate-limiting enzyme positioned strategically within the thiopurine metabolic pathway. cornell.edunih.gov After HPRT converts 6-MP to TIMP, IMPDH catalyzes the conversion of TIMP to 6-thioxanthosine (B11829551) monophosphate (TXMP), a step that leads towards the formation of 6-TGNs. researchgate.netclinpgx.org
IMPDH activity is expected to influence the balance between methylated and phosphorylated metabolites. nih.gov It competes with TPMT for their common substrate, TIMP. High IMPDH activity would be expected to drive the conversion of TIMP towards 6-TGNs, thereby reducing the amount of TIMP available for methylation into MeTIMP. researchgate.netnih.gov Conversely, low IMPDH activity could lead to an accumulation of TIMP, providing more substrate for TPMT and resulting in higher levels of MeTIMP. researchgate.net
Indeed, clinical studies have investigated this relationship. One study in patients with inflammatory bowel disease found a negative correlation between IMPDH activity in mononuclear cells and the concentration of MeTIMP in red blood cells. nih.govnih.gov Patients with lower IMPDH activity tended to have higher levels of methylated metabolites. researchgate.net This suggests that IMPDH plays a significant role in modulating the metabolic flux between the cytotoxic and methylated thiopurine pathways. nih.gov
Table 3: Summary of Key Enzymes and Their Role in 6-MMP Levels
Overview of the primary enzymes influencing the metabolic fate of 6-mercaptopurine and its derivatives.
| Enzyme | Primary Function in Thiopurine Metabolism | Effect on 6-MMP / MeTIMP Levels |
|---|---|---|
| Thiopurine S-Methyltransferase (TPMT) | Directly methylates 6-MP to 6-MMP and TIMP to MeTIMP. wikipedia.orgnih.gov | Directly increases levels. Higher TPMT activity leads to higher 6-MMP/MeTIMP. nih.gov |
| Xanthine Oxidase (XO) | Catabolizes 6-MP to inactive 6-thiouric acid. nih.govnih.gov | Competes for 6-MP substrate; higher XO activity may indirectly lower 6-MMP levels. |
| Hypoxanthine Phosphoribosyl Transferase (HPRT) | Converts 6-MP to TIMP, committing it to the active 6-TGN pathway. nih.govnih.gov | Reduces substrate availability for direct methylation to 6-MMP; indirectly lowers levels. |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Converts TIMP toward the 6-TGN pathway. researchgate.netclinpgx.org | Competes with TPMT for TIMP substrate; higher IMPDH activity is correlated with lower MeTIMP levels. nih.govnih.gov |
Modulation of 6-Methylmercaptopurine Levels by Co-Administered Compounds In Vitro
The metabolic pathways of thiopurine drugs, such as 6-mercaptopurine (6-MP), are complex and can be influenced by the co-administration of other compounds. The enzyme thiopurine S-methyltransferase (TPMT) is responsible for the methylation of 6-MP to form 6-methylmercaptopurine (6-MMP). rupahealth.comwikipedia.org Alterations in this pathway can significantly change the balance of metabolites. In vitro studies have been crucial in elucidating the mechanisms by which certain compounds modulate the levels of 6-MMP and its derivatives.
Effects of Methotrexate (B535133) on Methylmercaptopurine Ribonucleotide Concentrations in Cell Lines
Methotrexate (MTX), a commonly co-administered therapeutic agent, has been shown to influence the metabolism of 6-mercaptopurine. Research conducted on human leukemic cell lines in vitro has demonstrated that the presence of methotrexate can lead to a significant increase in the concentration of methylmercaptopurine ribonucleotides (MMPRP), which are metabolites of 6-MMP. nih.gov
One study investigated the effect of 20 nM of methotrexate on the metabolism of 4 microM of 6-mercaptopurine in four different human leukemic cell lines that express TPMT activity: CCRF-CEM, WI-L2, TBJ, and HL-60. The results showed a marked increase in MMPRP concentrations in all four cell lines when methotrexate was present. nih.gov The fold increase varied among the cell lines, with the most substantial change observed in the HL-60 cells, which saw an 8-fold increase. nih.gov Concurrently, the concentrations of 6-thioguanine nucleotides (6-TGN), another key metabolite of 6-MP, also increased. nih.gov
The precise mechanism for this interaction is not fully established, but it has been suggested that methotrexate may increase the plasma concentrations of 6-mercaptopurine, making more substrate available for the metabolic enzymes. drugs.com The simultaneous increase in both methylated metabolites (MMPRP) and 6-TGNs suggests a complex interaction that impacts multiple branches of the 6-MP metabolic pathway. nih.gov
| Cell Line | Fold Increase in MMPRP Concentration (+MTX vs. 6-MP alone) |
|---|---|
| CCRF-CEM | 2.1 |
| WI-L2 | 1.7 |
| TBJ | 2.4 |
| HL-60 | 8.0 |
Investigating the Impact of Allopurinol (B61711) on 6-MMP Production
Allopurinol, an inhibitor of the enzyme xanthine oxidase, significantly alters the metabolism of 6-mercaptopurine. nih.gov Xanthine oxidase is responsible for the oxidative catabolism of 6-MP to the inactive metabolite, 6-thiouric acid. uq.edu.aunih.gov By blocking this pathway, allopurinol increases the bioavailability of 6-MP, shunting it towards the other two major metabolic routes: conversion to active 6-thioguanine nucleotides (6-TGN) by hypoxanthine phosphoribosyltransferase (HPRT) and methylation to 6-MMP by TPMT. nih.govuq.edu.au
Interestingly, the co-administration of allopurinol leads to a decrease in the production of 6-MMP, shifting the metabolic balance in favor of 6-TGN. nih.govnih.gov This effect is counterintuitive, as blocking one catabolic pathway might be expected to increase flux through others, including the one leading to 6-MMP. The mechanism for this reduction in 6-MMP levels is not fully understood and appears to be indirect. nih.gov In vitro studies have not demonstrated a direct inhibitory effect of allopurinol on the TPMT enzyme. nih.gov
One proposed mechanism suggests that allopurinol's inhibition of xanthine dehydrogenase (an enzyme related to xanthine oxidase) results in the accumulation of an intermediate compound, thioxanthine. nih.gov This accumulated thioxanthine is then thought to directly inhibit TPMT activity, leading to reduced production of 6-MMP. nih.gov This shunting of 6-MP away from both the xanthine oxidase and TPMT pathways results in a greater conversion to the active 6-TGN metabolites. uq.edu.aunih.gov This metabolic modulation has been observed consistently, with studies showing a significant decline in 6-MMP levels when allopurinol is introduced. diva-portal.org
| Condition | Mean e-MeMP Level (nmol/mmol Hb) |
|---|---|
| Standard 6-MP Therapy | 9,481 |
| 6-MP Therapy with Allopurinol | 2,791 |
Advanced Analytical and Spectroscopic Methodologies for 6 Methylmercaptopurine Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a primary tool for the accurate quantification of 6-methylmercaptopurine (B131649) nucleotides (6-MMPN) in complex biological matrices such as red blood cells (RBCs). annlabmed.org Its high sensitivity and selectivity allow for precise measurement even at low concentrations. researchgate.net
The development of robust LC-MS/MS methods for 6-MMPN quantification involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. A common approach involves the hydrolysis of 6-MMPN to its base, 6-methylmercaptopurine (6-MMP), prior to analysis. researchgate.net
Several studies have detailed the development and validation of such methods. For instance, one method achieved a linear range of 0.5–100 µmol/L for 6-MMPN. annlabmed.organnlabmed.orgnih.govnih.gov Another study reported a linear calibration curve for 6-MMP over a concentration range of 10–2000 ng/mL, with a lower limit of quantification (LLOQ) of 10.0 ng/mL. researchgate.netui.ac.id The validation of these methods typically adheres to established guidelines, such as those from the European Medicines Agency (EMEA), and includes assessments of selectivity, accuracy, precision, carry-over, and matrix effects. ui.ac.id
The table below summarizes key parameters from a validated LC-MS/MS method for the quantification of 6-MMP and its related metabolite, 6-thioguanine (B1684491) (6-TG), in red blood cells.
| Parameter | 6-MMP | 6-TG |
| Lower Limit of Quantification (LLOQ) | 4 µmol/L (~1,000 pmol/8 × 10⁸ RBC) | 0.2 µmol/L (~50 pmol/8 × 10⁸ RBC) |
| Upper Limit of Linearity | 150 µmol/L | 7.5 µmol/L |
| Total Imprecision | <3.0% | <3.0% |
| Data sourced from a study on an LC-MS/MS method for thiopurine nucleotide measurement. nih.govfrontiersin.org |
Ensuring the stability of 6-MMPN in biological samples from collection to analysis is paramount for accurate quantification. Research has shown that 6-MMPN is relatively stable under various storage conditions. In preprocessed red blood cell samples, thiopurine metabolites are stable for up to 4 hours at both 25℃ and 4℃, and for up to 6 months when stored at -70℃. annlabmed.orgnih.govnih.gov
When stored for 180 days, 6-MMPN concentrations decreased by approximately 10% at both -20℃ and -70℃. annlabmed.orgnih.gov This indicates good stability, particularly when compared to other thiopurine metabolites like 6-thioguanine nucleotides (6-TGN), which can show more significant degradation at -20℃. annlabmed.orgnih.govnih.gov In whole blood, 6-MMPN did not exhibit significant changes when stored for up to 24 weeks. annlabmed.org However, it is generally recommended that whole blood samples be processed as soon as possible to ensure the integrity of all thiopurine metabolites. annlabmed.organnlabmed.orgnih.govnih.gov
The following table details the stability of 6-MMPN under different storage conditions.
| Storage Condition | Duration | Stability of 6-MMPN |
| Preprocessed RBCs at 25℃ | 4 hours | Stable |
| Preprocessed RBCs at 4℃ | 4 hours | Stable |
| Preprocessed RBCs at -70℃ | 180 days | ~10% decrease |
| Preprocessed RBCs at -20℃ | 180 days | ~10% decrease |
| Whole Blood | 24 weeks | No significant change |
| Data compiled from studies on thiopurine metabolite stability. annlabmed.orgnih.gov |
High-Performance Liquid Chromatography (HPLC) Techniques for Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 6-MMP and its metabolites. annlabmed.org It offers a versatile and reliable platform for separating these compounds from complex mixtures, often employing UV detection for quantification. scielo.br
The optimization of chromatographic conditions is essential for achieving good resolution and peak shape in the HPLC analysis of 6-MMP. Key parameters that are often adjusted include the mobile phase composition, pH, and flow rate.
For the separation of 6-mercaptopurine (B1684380), a mobile phase consisting of acetonitrile (B52724) and a sodium acetate (B1210297) buffer (in a 10:90 v/v ratio) has been found to provide good elution and minimal peak tailing. scielo.br The pH of the mobile phase is also a critical factor, with a pH of 6.8 yielding optimal results. scielo.br Flow rates are typically studied in the range of 0.5 to 1.5 mL/min, with 1 mL/min often selected to balance separation time and peak shape. scielo.br The separation is commonly performed on a C18 column. scielo.brscielo.br Under such optimized conditions, the retention time for 6-mercaptopurine has been reported to be around 3.25 minutes. scielo.br
One such method utilizes a Radialpack Resolve C18 column with a mobile phase of methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine. scielo.br In this system, the hydrolysis product of 6-MMP, 4-amino-5-(methylthio)carbonyl imidazole, is monitored at 303 nm. scielo.br Another improved HPLC method uses a C18 column with a gradient mobile phase of potassium dihydrogen phosphate (B84403) and methanol (B129727), allowing for the separation and quantification of 6-TGN and a derivative of 6-MMP at wavelengths of 342 nm and 304 nm, respectively. nih.gov These methods often involve an acid hydrolysis step to convert the nucleotide metabolites into their respective bases before HPLC analysis. scielo.brnih.gov
The table below presents the analytical recovery and quantification limits from a developed HPLC method for the simultaneous analysis of thiopurine metabolites.
| Analyte | Analytical Recovery | Quantification Limit (pmol/8 x 10⁸ erythrocytes) |
| 6-TG | 73.2% | 8 |
| 6-MP | 119.1% | 10 |
| 6-MMP | 97.4% | 70 |
| Data from a study describing a rapid determination of intra-erythrocyte concentrations of 6-MP and its metabolites. scielo.br |
Spectroscopic Analysis of 6-Methylmercaptopurine and its Derivatives
Spectroscopic techniques, including UV-Visible (UV-VIS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the structural identification and characterization of 6-methylmercaptopurine and its derivatives.
UV spectroscopy has been used to determine the maximum absorbance wavelength of 6-mercaptopurine, a related compound, which was found to be 325 nm in methanol. researchgate.netresearchgate.net
During the sample preparation for HPLC analysis, specifically the acid hydrolysis step, it has been discovered that 6-MMP can be converted into a derivative. nih.gov Spectroscopic methods were instrumental in identifying this derivative as 4-amino-5-(methylthio)carbonyl imidazole. nih.gov The identification process involved liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. nih.gov
NMR spectroscopy, in particular, provides detailed information about the chemical structure of molecules. Both ¹H NMR and ¹³C NMR spectra have been reported for the derivative of 6-MMP formed during acid hydrolysis, confirming its structure. researchgate.net
Theoretical and Computational Approaches to 6 Methylmercaptopurine Studies
Quantum Chemical Studies and Molecular Dynamics Simulations
Quantum chemical methods, such as Density Functional Theory (DFT), are used to examine the electronic structure of molecules. These calculations can predict molecular properties like electrostatic potential, orbital energies (e.g., HOMO and LUMO), and the stability of different chemical forms, such as tautomers. For instance, DFT studies on the closely related precursor, 6-thiopurine, have been used to determine the relative stability of its various tautomeric forms in both gas and aqueous phases, finding that the thione form is predominant. sioc-journal.cn Similar studies on 6-mercaptopurine (B1684380) have investigated its potential as a corrosion inhibitor by analyzing its frontier molecular orbitals and electrostatic potential, identifying the sulfur and nitrogen atoms as key nucleophilic sites. nih.gov These types of calculations provide a fundamental understanding of a molecule's intrinsic reactivity and interaction capabilities.
Molecular dynamics (MD) simulations complement these quantum studies by modeling the dynamic behavior of molecules and their complexes with biological macromolecules over time. MD simulations allow researchers to observe how a ligand like 6-methylmercaptopurine (B131649) or its precursor might bind to an enzyme, revealing the specific interactions that stabilize the complex.
A key enzyme in the metabolism of 6-mercaptopurine is Thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-mercaptopurine to form 6-methylmercaptopurine. caymanchem.comwikipedia.org MD simulations have been employed to predict the structure of the human TPMT enzyme in complex with its substrate, 6-mercaptopurine (6MP), and the methyl donor, S-adenosyl-L-methionine (AdoMet). nih.gov These simulations have shown that the substrate, 6MP, is stabilized within the TPMT active site through several crucial non-bonded interactions with specific amino acid residues. nih.gov
| Interacting Residue | Type of Interaction | Significance |
|---|---|---|
| Phe40 | Non-bonded | Contributes to the stabilization of the purine (B94841) ring in the active site. |
| Pro196 | Non-bonded | Plays a role in positioning the substrate for methylation. |
| Arg226 | Non-bonded | Forms key interactions that anchor the substrate within the catalytic pocket. |
These detailed simulations provide an atomic-level view of the methylation process, offering insights that are critical for understanding the pharmacogenetics of TPMT and predicting how mutations might affect the metabolism of thiopurine drugs. nih.gov
Structure-Activity Relationship (SAR) Analysis of Methylthio Purine Derivatives for Predictive Research
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves correlating the chemical structure of a compound with its biological activity. By systematically modifying parts of a molecule and observing the resulting changes in efficacy or potency, researchers can identify key structural features required for a desired biological effect. When these relationships are quantified, the approach is known as Quantitative Structure-Activity Relationship (QSAR) analysis.
SAR studies on purine derivatives have yielded valuable insights for drug design. For example, in the development of novel selective positive inotropes, a series of 6-substituted purine derivatives were examined. The study found that thioether-linked derivatives, such as those containing the methylthio group, were superior to their oxygen and nitrogen isosteres in terms of activity. researchgate.net This highlights the critical role of the sulfur atom at the 6-position. Furthermore, the study established that adding electron-withdrawing groups to other parts of the molecule could enhance potency. researchgate.net
| Structural Modification | Observed Effect on Activity |
|---|---|
| Linkage at Position 6 | Thioether (S-linkage) superior to ether (O-linkage) and amine (N-linkage). |
| Substitution on Benzhydryl Moiety | Electron-withdrawing groups increase potency. |
QSAR models take this analysis a step further by creating mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to biological activity. In a 2D-QSAR study of substituted purine analogues as inhibitors of c-Src tyrosine kinase, researchers identified several descriptors that correlate with inhibitory activity. The resulting model showed a strong correlation between the predicted and observed activities, with a predictive correlation coefficient (r²) of 0.8319. tandfonline.com The key descriptors in the model included:
SsCH3E-index: An electrotopological state descriptor for a methyl group.
H-Donor Count: The number of hydrogen bond donors in the molecule.
T_2_Cl_3: A topological descriptor.
SsOHcount: A descriptor related to the presence of hydroxyl groups (negatively correlated). tandfonline.com
Similarly, 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives as potential anticancer agents revealed that steric properties had a more significant influence on cytotoxicity than electronic properties. nih.gov These models concluded that incorporating an arylpiperazinyl system at the 6-position of the purine ring was beneficial for cytotoxic activity, while bulky substituents at the C-2 position were unfavorable. nih.gov Such predictive models are invaluable for designing new compounds with potentially enhanced activity before undertaking their chemical synthesis.
In Vitro Research Models for Investigating 6 Methylmercaptopurine Biology
Utilization of Isolated Ehrlich Ascites Tumor Cells for Metabolic Studies
Ehrlich ascites tumor cells have served as a foundational in vitro model for elucidating the metabolic fate of 6-mercaptopurine (B1684380). Early research utilizing these cells was crucial in mapping the complex biotransformation of 6-MP. Studies demonstrated that these cells possess the enzymatic machinery necessary to metabolize 6-MP into its various derivatives, including the formation of 6-thioxanthosine (B11829551) 5'-phosphate. nih.gov
The primary pathway for the formation of 6-methylmercaptopurine (B131649) is through the action of the enzyme thiopurine S-methyltransferase (TPMT), which catalyzes the methylation of 6-mercaptopurine. researchgate.net Research on Ehrlich ascites tumor cells helped to establish that this metabolic conversion occurs intracellularly. While these studies laid the groundwork for understanding 6-MP metabolism, the primary focus was often on the broader metabolic profile rather than the specific biological activities of 6-MMP itself.
| Model System | Key Metabolic Process Investigated | Relevant Enzyme | Reference |
| Ehrlich Ascites Tumor Cells | Intracellular metabolism of 6-mercaptopurine | Thiopurine S-methyltransferase (TPMT) | researchgate.net |
| Ehrlich Ascites Tumor Cells | Formation of 6-thioxanthosine 5'-phosphate from 6-mercaptopurine | Not specified | nih.gov |
Application of Human Leukemic Cell Lines (e.g., CCRF-CEM, WI-L2, TBJ, HL-60) for Mechanistic Research
Human leukemic cell lines have been instrumental in dissecting the specific molecular mechanisms of 6-methylmercaptopurine and its precursors. A significant finding across multiple cell lines, including CCRF-CEM, WI-L2, TBJ, and HL-60, is the expression of thiopurine methyltransferase (TPMT) activity, confirming their capacity to produce 6-MMP from 6-MP. nih.gov
One notable study demonstrated that the presence of methotrexate (B535133), another chemotherapeutic agent, led to a significant increase in the intracellular concentrations of methylmercaptopurine ribonucleotides (MMPRP) in all four of these cell lines. This synergistic effect highlights the complex interplay of different drugs on the metabolic pathways of 6-mercaptopurine. nih.gov
| Cell Line | Effect of Methotrexate on Methylmercaptopurine Ribonucleotide (MMPRP) Concentration | Fold Increase | Reference |
| CCRF-CEM | Increased | 2.1 | nih.gov |
| WI-L2 | Increased | 1.7 | nih.gov |
| TBJ | Increased | 2.4 | nih.gov |
| HL-60 | Increased | 8.0 | nih.gov |
Further mechanistic research, particularly in the HL-60 promyelocytic leukemia cell line, has revealed specific actions of 6-MMP derivatives. Studies using 6-methylmercaptopurine ribonucleoside (6-MMPR) showed that it could induce the differentiation of HL-60 cells into granulocytes. nih.gov This process was linked to the inhibition of purine (B94841) nucleotide biosynthesis. A key finding was that 6-MMPR exposure led to a marked reduction in the incorporation of mannose into glycoproteins, suggesting that interference with glycoprotein (B1211001) synthesis is a critical component of its differentiation-inducing mechanism. nih.gov This effect could be prevented by the simultaneous administration of adenine, confirming the role of purine pathway disruption. nih.gov
Investigations in Proliferating T Cells to Understand Cellular Impact
Proliferating T cells, and the Jurkat T cell line in particular, have been a valuable model for understanding the profound cellular impact of 6-mercaptopurine and its metabolites. Research in this area has demonstrated that 6-MP promotes significant energetic stress, ultimately leading to T cell cycle arrest and apoptosis. nih.gov
Exposure of proliferating T cells to 6-MP results in a rapid and progressive depletion of intracellular adenosine (B11128) triphosphate (ATP), as well as adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). nih.gov This energy crisis is a central component of its antiproliferative effect.
The mechanism underlying this energetic failure involves the inhibition of key metabolic checkpoints that are crucial for the metabolic reprogramming required for cell proliferation. Studies have shown that 6-MP inhibits the mechanistic target of rapamycin (B549165) (mTOR) and reduces the expression of hypoxia-inducible factor 1α (HIF-1α) and Myc. nih.govnih.gov This leads to a global shutdown of glucose and glutamine metabolism, further contributing to the cellular energy deficit and ultimately triggering apoptosis. nih.govnih.gov
| Cellular Model | Key Impact of 6-Mercaptopurine | Molecular Mechanisms | Reference |
| Proliferating T Cells (Jurkat) | Energetic stress, cell cycle arrest, apoptosis | Depletion of ATP, ADP, and AMP | nih.gov |
| Proliferating T Cells (Jurkat) | Inhibition of metabolic reprogramming | Inhibition of mTOR, HIF-1α, and Myc | nih.govnih.gov |
| Proliferating T Cells (Jurkat) | Global shutdown of glucose and glutamine metabolism | Consequence of metabolic checkpoint inhibition | nih.govnih.gov |
Future Directions in 6 Methylmercaptopurine Research
Further Elucidation of Uncharacterized Molecular Mechanisms and Downstream Effects
Despite decades of clinical use of its parent compounds, the precise molecular mechanisms of 6-mercaptopurine (B1684380) and its metabolites are not entirely understood. nih.govsemanticscholar.org While the primary mechanism of thiopurines involves the incorporation of active thioguanine nucleotides (TGNs) into DNA and RNA, leading to cytotoxicity, the downstream effects of other metabolites like 6-MMP remain a fertile ground for investigation. nih.gov
One area requiring further exploration is the impact of 6-MMP and its ribonucleoside form on cellular methylation processes. Studies have indicated that these compounds can lead to a decrease in S-adenosylmethionine (S-Ado-Met) synthesis. nih.gov S-Ado-Met is a universal methyl donor, and its depletion can alter the methylation status of crucial macromolecules like DNA and RNA, potentially leading to dysregulation of cellular processes and contributing to cytotoxicity. nih.gov The full extent and biological consequences of this altered methylation state are yet to be fully characterized.
Moreover, while the inhibition of de novo purine (B94841) synthesis by methylated thiopurine metabolites is a known effect, the specific downstream consequences of this inhibition, independent of TGN incorporation, warrant more in-depth investigation. researchgate.netclinpgx.org Research is needed to unravel the complete signaling pathways and cellular responses triggered by the accumulation of 6-MMP and its derivatives, which could reveal novel therapeutic targets or strategies to mitigate toxicity.
Table 1: Key Research Questions on the Molecular Mechanisms of 6-MMP
| Research Area | Specific Questions |
| Cellular Methylation | What are the specific epigenetic modifications induced by 6-MMP-mediated S-Ado-Met depletion? How do these changes contribute to hepatotoxicity or other cellular effects? |
| Purine Synthesis Inhibition | Beyond the general inhibition, which specific downstream pathways are most affected by 6-MMP-induced purine depletion? Are there cell-type-specific responses? |
| Signal Transduction | Does 6-MMP or its metabolites directly interact with and modulate the activity of cellular signaling proteins? |
| Organelle-specific Effects | What is the impact of 6-MMP on mitochondrial function, endoplasmic reticulum stress, and other organelle-specific pathways? |
Exploration of Novel Metabolic Intermediates and Secondary Pathways
The metabolic fate of 6-mercaptopurine is complex, with multiple competing enzymatic pathways. researchgate.net While the conversion to 6-thioguanine (B1684491) nucleotides (the active pathway) and 6-methylmercaptopurine (B131649) (a major catabolic pathway) are well-documented, the existence of other, less-characterized metabolic intermediates and secondary pathways is an active area of research. nih.govresearchgate.net
Studies have identified several other metabolites of 6-MP in various biological systems, including 6-thiouric acid, 8-hydroxy-6-mercaptopurine, and 6-thioxanthine. nih.govnih.govtandfonline.com The enzymatic processes leading to these compounds and their ultimate biological activities are not as well understood as the primary pathways. For instance, the oxidative metabolism of 6-MP to 6-thiouric acid involves both aldehyde oxidase (AO) and xanthine (B1682287) oxidase (XO), but the full contribution of each enzyme and potential inter-individual variability remains to be clarified. nih.gov
Furthermore, the degradation of 6-MMP itself can lead to other chemical entities. For example, under certain conditions like acid hydrolysis, 6-MMP can be converted to 4-amino-5-(methylthio)carbonyl imidazole. nih.gov The possibility of similar conversions occurring in vivo and the biological relevance of such derivatives are unknown. The application of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be instrumental in identifying and quantifying these novel metabolites in patient samples.
Table 2: Known and Potential Metabolic Intermediates of 6-Mercaptopurine
| Metabolite | Precursor | Key Enzymes Involved (if known) | Potential Significance |
| 6-Thiouric acid | 6-Mercaptopurine | Xanthine Oxidase, Aldehyde Oxidase | Major inactive catabolite |
| 8-Hydroxy-6-mercaptopurine | 6-Mercaptopurine | Not fully characterized | Biological activity under investigation |
| 6-Thioxanthine | 6-Mercaptopurine | Xanthine Oxidase, Aldehyde Oxidase | Intermediate in the formation of 6-thiouric acid |
| 4-amino-5-(methylthio)carbonyl imidazole | 6-Methylmercaptopurine | Acid hydrolysis (in vitro) | In vivo relevance unknown |
| 6-methylmercaptopurine ribonucleoside | 6-Mercaptopurine | Not applicable | Can be metabolized to methylthio-IMP |
Development of Advanced In Vitro Models for Comprehensive Metabolic Profiling
A significant limitation in studying 6-MMP metabolism and toxicity has been the reliance on traditional two-dimensional (2D) cell cultures and animal models, which often fail to accurately recapitulate human liver physiology. nih.govfraunhofer.de The future of metabolic profiling for thiopurines lies in the development and application of advanced in vitro models that offer greater physiological relevance.
Three-dimensional (3D) liver models, such as spheroids and organoids, represent a major step forward. nih.gov These models exhibit more complex cell-cell and cell-matrix interactions, leading to improved hepatocyte differentiation and function, including the expression and activity of key drug-metabolizing enzymes. pcrm.orgfrontiersin.org The use of 3D liver models can provide a more accurate prediction of a drug's metabolic profile and potential for hepatotoxicity compared to conventional 2D cultures. nih.gov
Even more sophisticated are organ-on-a-chip (OoC) and multi-organ-chip (MOC) platforms. nih.govmdpi.com These microfluidic devices can simulate the dynamic environment of human organs, including blood flow, nutrient gradients, and tissue-tissue interfaces. tno.nldynamic42.com A liver-on-a-chip model could allow for the detailed, real-time analysis of 6-mercaptopurine metabolism into 6-MMP and other metabolites. Furthermore, MOCs that connect a "gut chip" to a "liver chip" could model the entire process of oral drug absorption and first-pass metabolism, offering unprecedented insights into the pharmacokinetics of thiopurines. nih.govdynamic42.com These advanced models will be invaluable for personalized medicine, allowing for the testing of individual patient-derived cells to predict their metabolic response to thiopurine therapy and their risk of 6-MMP-related side effects.
Table 3: Comparison of In Vitro Models for Metabolic Profiling
| Model Type | Description | Advantages | Limitations |
| 2D Cell Culture | Monolayer of cells grown on a flat surface. | High-throughput, cost-effective. | Lacks physiological relevance, poor metabolic competence. |
| 3D Spheroids/Organoids | Self-assembled aggregates of liver cells. | Improved cell-cell interactions, enhanced metabolic function, more predictive of in vivo responses. | Can have necrotic cores, may lack non-parenchymal cells. |
| Organ-on-a-Chip (OoC) | Microfluidic device with living cells that mimics organ-level physiology. | Dynamic culture conditions, simulation of blood flow, potential for real-time monitoring. | Technically complex, lower throughput than 2D/3D static cultures. |
| Multi-Organ-Chip (MOC) | Interconnected OoCs representing different organs. | Models organ-organ interactions, allows for study of systemic drug metabolism and toxicity. | Highly complex to establish and maintain, challenges in scaling and validation. |
Q & A
Q. What are the standard analytical methods for quantifying 3-Methyl-6-methylthiopurine in biological samples?
To quantify this compound, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely used. For example, reverse-phase HPLC with UV detection at 280 nm can separate and quantify the compound in plasma or tissue homogenates. Sample preparation often involves protein precipitation with acetonitrile followed by centrifugation to remove interferents . Calibration curves using spiked matrices are essential to account for matrix effects. Method validation should follow ICH guidelines, including assessments of linearity, precision, accuracy, and limit of detection .
Q. How is this compound synthesized, and what are the critical reaction conditions?
The synthesis typically involves alkylation of 6-mercaptopurine derivatives. For instance, reacting 6-methylthiopurine with methyl iodide in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate) yields this compound. Reaction monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) ensures completion. Purification by column chromatography or recrystallization is critical to achieving >95% purity. Key parameters include temperature control (20–25°C to avoid side reactions) and stoichiometric excess of methylating agents .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR confirm the methyl group positions (e.g., δ 2.5 ppm for S-methyl protons).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 183.0525).
- IR Spectroscopy : Absorbance near 2550 cm confirms the thioether group .
Cross-referencing with databases like SciFinder or PubChem ensures structural accuracy .
Advanced Research Questions
Q. How do genetic polymorphisms in thiopurine S-methyltransferase (TPMT) affect this compound metabolism?
TPMT catalyzes the S-methylation of thiopurines, and variants like TPMT*2, *3A, and *3C reduce enzyme activity, leading to metabolite accumulation and toxicity. Researchers should:
- Genotype patient cohorts using PCR-based methods (e.g., TaqMan assays).
- Correlate TPMT activity (measured via RBC lysate assays) with plasma levels of this compound and its metabolites (e.g., 6-thioguanine nucleotides) using HPLC .
- Adjust dosing regimens in preclinical models (e.g., TPMT-knockout mice) to mimic human polymorphisms .
Q. What experimental designs resolve contradictions in reported pharmacokinetic data for this compound?
Discrepancies in half-life () or bioavailability often arise from interspecies differences or assay variability. To address this:
- Use crossover studies in animal models (e.g., rats vs. primates) with standardized dosing.
- Apply population pharmacokinetic (PopPK) modeling to account for inter-individual variability.
- Validate assays across labs via round-robin testing .
For example, Lennard et al. (1992) resolved variability in metabolite quantification by optimizing HPLC conditions and internal standards .
Q. What strategies identify off-target interactions of this compound in cancer models?
- Chemical Proteomics : Use affinity-based probes to capture protein targets in cell lysates.
- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to uncover pathways (e.g., purine metabolism).
- Molecular Docking : Screen the compound against kinase or methyltransferase libraries to predict binding affinities .
Negative controls (e.g., methyl-deficient analogs) and dose-response experiments are critical to distinguish specific vs. nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
